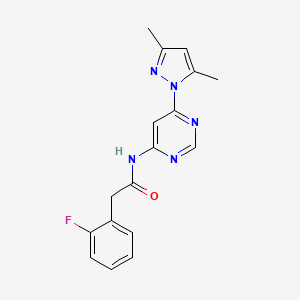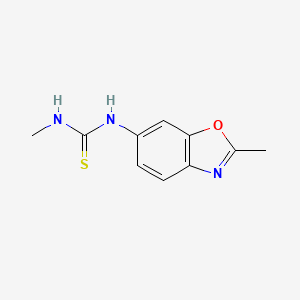![molecular formula C15H18ClN5O B2857927 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine CAS No. 2415583-77-4](/img/structure/B2857927.png)
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CP-690,550 and belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a promising class of drugs that have shown potential in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
CP-690,550 works by inhibiting the activity of JAK enzymes, which play a key role in the immune response. JAK enzymes are involved in the signaling pathways of various cytokines, which are important in the immune response. By inhibiting the activity of JAK enzymes, CP-690,550 can reduce the production of cytokines and thereby reduce the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
CP-690,550 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CP-690,550 can inhibit the activity of JAK enzymes, reduce the production of cytokines, and inhibit the proliferation of immune cells. In vivo studies have shown that CP-690,550 can reduce the severity of autoimmune diseases, such as rheumatoid arthritis, and reduce the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, CP-690,550 also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of CP-690,550 and other JAK inhibitors. One potential direction is the development of JAK inhibitors with improved pharmacokinetic properties, such as better solubility and lower toxicity. Another potential direction is the development of JAK inhibitors with increased selectivity for specific JAK enzymes, which could lead to more targeted and effective treatments for specific diseases. Additionally, the potential applications of JAK inhibitors in neurology and oncology warrant further investigation and could lead to new treatments for these diseases.
Métodos De Síntesis
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2,6-dimethylpyrimidine with 5-chloro-2-fluoropyrimidine to form 4-(5-chloropyrimidin-2-yl)-2,6-dimethylpyrimidine. This intermediate is then reacted with 1-(4-piperidinyl)-4-hydroxy-2-butinone to form the final product, 4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential applications in various fields, including immunology, oncology, and neurology. In immunology, JAK inhibitors have shown potential in treating autoimmune diseases by inhibiting the activity of JAK enzymes, which play a key role in the immune response. In oncology, JAK inhibitors have shown potential in treating certain types of cancer by inhibiting the activity of JAK enzymes, which are often overexpressed in cancer cells. In neurology, JAK inhibitors have shown potential in treating neuroinflammatory diseases, such as multiple sclerosis, by inhibiting the activity of JAK enzymes, which play a key role in the inflammatory response.
Propiedades
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-7-14(20-11(2)19-10)21-5-3-13(4-6-21)22-15-17-8-12(16)9-18-15/h7-9,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMXLJKVJOIGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2,6-dimethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2857847.png)
![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)
![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)

